![molecular formula C17H10Cl2N2O3 B13096839 6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B13096839.png)
6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid is an organic compound that belongs to the class of bipyridine carboxylic acids This compound is characterized by the presence of a bipyridine core substituted with a dichlorophenoxy group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2,4-dichlorophenol with a suitable leaving group on the bipyridine core.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the bipyridine derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
2,4-Dichlorophenoxybutyric acid: Another herbicide with structural similarities.
2,4-Dichlorophenoxypropanoic acid: A related compound used in agricultural applications.
Uniqueness
6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid is unique due to its bipyridine core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H10Cl2N2O3 |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
5-[6-(2,4-dichlorophenoxy)pyridin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-12-4-5-15(13(19)7-12)24-16-3-1-2-14(21-16)10-6-11(17(22)23)9-20-8-10/h1-9H,(H,22,23) |
Clave InChI |
VYAAVRVLUZEGTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C3=CC(=CN=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)
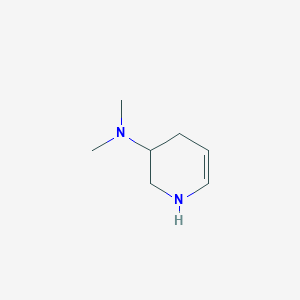
![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)

![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)

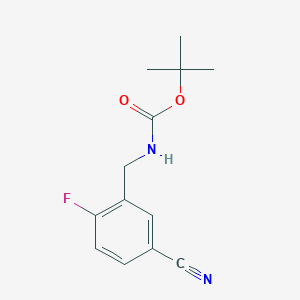
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
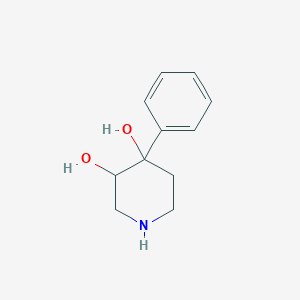
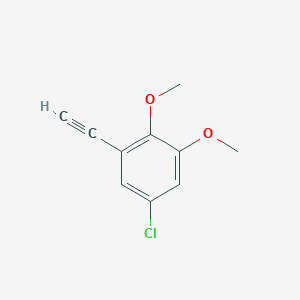
![7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
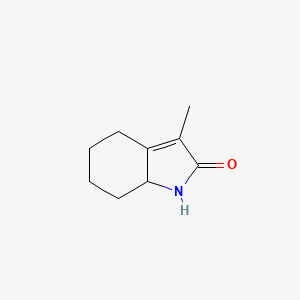
![3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13096828.png)
![6-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096831.png)
